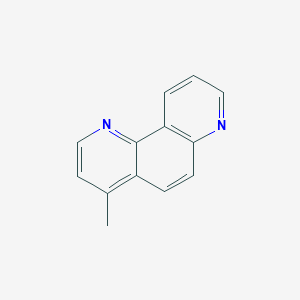

4-Methyl-1,7-phenanthroline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methyl-1,7-phenanthroline is a derivative of phenanthroline, a heterocyclic organic compound Phenanthroline and its derivatives are well-known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,7-phenanthroline typically involves the methylation of 1,7-phenanthroline. One common method is the selective lithiation of 1,7-phenanthroline at the 4-position, followed by methylation using a methylating agent such as methyl iodide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,7-phenanthroline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce additional functional groups at specific positions on the phenanthroline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens or alkylating agents are used under controlled conditions to achieve selective substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-Methyl-1,7-phenanthroline has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes, which are valuable in catalysis and materials science.

Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and metalloenzymes.

Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting metal-dependent biological processes.

Industry: It is used in the development of advanced materials, including luminescent materials and sensors.

Mechanism of Action

The mechanism of action of 4-Methyl-1,7-phenanthroline primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can influence various chemical and biological processes. The molecular targets include metal ions in enzymes and proteins, where it can modulate their activity and function. The pathways involved often relate to metal ion homeostasis and redox reactions.

Comparison with Similar Compounds

1,10-Phenanthroline: A widely used chelating agent with similar properties but without the methyl group.

4-Methyl-1,10-phenanthroline: Another methylated derivative with different substitution patterns.

2,9-Dimethyl-1,10-phenanthroline: A derivative with two methyl groups, offering different steric and electronic properties.

Uniqueness: 4-Methyl-1,7-phenanthroline is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for metal ions. This makes it particularly valuable in applications where precise control over metal coordination is required.

Biological Activity

4-Methyl-1,7-phenanthroline (4-Methyl-1,7-phen) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the phenanthroline family, which are known for their chelating properties. The compound's structure can be described as follows:

| Property | Description |

|---|---|

| Molecular Formula | C13H10N2 |

| Molecular Weight | 198.24 g/mol |

| IUPAC Name | This compound |

| SMILES Notation | Cc1cc2c(c1)cccn2c(c2ccn(c2)c2) |

This structure allows for significant interaction with metal ions, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC range of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.

- Mechanism of Action : The antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes through metal ion chelation .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has been found to induce apoptosis in cancer cells through various mechanisms:

- Cell Line Studies : In vitro studies on human breast cancer cell lines (e.g., MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from 5 to 15 µM depending on the exposure time .

- Mechanisms of Action : The compound appears to inhibit key signaling pathways involved in cancer cell proliferation and survival, including the PI3K/Akt and MAPK pathways. Additionally, it has been shown to enhance the efficacy of other chemotherapeutic agents.

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Breast Cancer Cells :

-

Antimicrobial Efficacy Against MRSA :

- Objective : Assessing the effectiveness against methicillin-resistant Staphylococcus aureus (MRSA).

- Findings : Showed significant inhibition of biofilm formation at concentrations below the MIC, indicating potential use in treating persistent infections.

- Combination Therapy with Cisplatin :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methyl-1,7-phenanthroline, and how do reaction conditions influence yield?

Methodological Answer: this compound synthesis often involves cyclization of pre-functionalized precursors. For example, vanillin esters have been used to prepare phenanthroline derivatives via condensation reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) accelerate cyclization.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) isolates the product.

Yield optimization requires monitoring reaction progress via TLC or HPLC, with typical yields ranging from 40–65% depending on substituent reactivity .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural isomers?

Methodological Answer:

- ¹H NMR : The methyl group at position 4 appears as a singlet (~δ 2.5 ppm), while aromatic protons show distinct splitting patterns due to the 1,7-substitution. For example, protons at positions 2 and 9 are deshielded, appearing as doublets (δ 8.5–9.0 ppm) .

- IR : Stretching vibrations for C=N bonds (~1600 cm⁻¹) and methyl C-H (~2850–2950 cm⁻¹) confirm the structure.

- Mass Spectrometry : Molecular ion peaks at m/z 180.2053 (calculated for C₁₂H₁₀N₂) with fragmentation patterns matching phenanthroline scaffolds .

Advanced Research Questions

Q. How do tautomeric equilibria and intramolecular hydrogen bonding affect the reactivity of this compound derivatives?

Methodological Answer: Tautomerism in derivatives like 4-chloro-10-hydroxy-1,7-phenanthroline can be studied using:

- DFT Calculations : To predict relative energies of tautomers (e.g., enol vs. keto forms). For example, enol tautomers stabilized by intramolecular hydrogen bonds are often dominant (ΔG ~0–6 kcal/mol) .

- ¹³C NMR DP4 Analysis : Matches experimental spectra with computational predictions to identify major tautomers. A study showed 100% DP4 probability for an enol tautomer in chloro derivatives .

- X-ray Crystallography : Resolves hydrogen-bonding networks in crystalline states.

Q. What strategies resolve contradictions in reported catalytic activity of metal-4-Methyl-1,7-phenanthroline complexes?

Methodological Answer: Discrepancies in catalytic efficiency (e.g., in spin-crossover complexes) arise from:

- Ligand Purity : Impurities like 5-bromo-4,7-phenanthroline (retention time 6.90 min in HPLC) reduce catalytic activity. Rigorous purification (e.g., preparative HPLC) is critical .

- Metal Coordination Geometry : DFT studies reveal that steric effects from the methyl group distort octahedral geometries in Fe(II) complexes, altering redox potentials .

- Experimental Conditions : Oxygen sensitivity in reactions requires strict anaerobic protocols (glovebox or Schlenk line) .

Q. How can computational methods guide the design of this compound-based sensors?

Methodological Answer:

- TD-DFT : Predicts absorption/emission spectra for luminescent applications (e.g., oxygen sensing). For Ru(II) complexes, calculated λmax values align with experimental data (~450–500 nm) .

- Molecular Docking : Screens binding affinity for biological targets (e.g., acetylcholinesterase inhibitors), leveraging the planar aromatic structure for π-π interactions .

- Solvent Effect Modeling : COSMO-RS simulations optimize solvent choice for sensor immobilization (e.g., polystyrene vs. silica matrices) .

Properties

CAS No. |

61351-92-6 |

|---|---|

Molecular Formula |

C13H10N2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

4-methyl-1,7-phenanthroline |

InChI |

InChI=1S/C13H10N2/c1-9-6-8-15-13-10(9)4-5-12-11(13)3-2-7-14-12/h2-8H,1H3 |

InChI Key |

PUMRIEJBCWJQGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC3=C(C2=NC=C1)C=CC=N3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.